2-Chloro-3-methoxycyclohex-2-en-1-one
Description
2-Chloro-3-methoxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated enone system (α,β-unsaturated ketone) with chloro and methoxy substituents at the 2- and 3-positions, respectively. The chloro group is electron-withdrawing, enhancing the electrophilicity of the ketone, while the methoxy group provides electron-donating resonance stabilization. This combination makes the compound a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and pharmaceutical precursor development.
Properties
IUPAC Name |
2-chloro-3-methoxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIZGZDPQTGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)CCC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525915 | |
| Record name | 2-Chloro-3-methoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18369-67-0 | |
| Record name | 2-Chloro-3-methoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the chlorination of 3-methoxycyclohex-2-en-1-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of 2-bromo-3-methoxycyclohex-2-enone as an intermediate, which can be converted to the chloro derivative through substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-Chloro-3-methoxycyclohex-2-en-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
2-Chloro-3-hydroxycyclohex-2-en-1-one
- Structural Difference : The methoxy group in the target compound is replaced by a hydroxyl (-OH) group.
- Impact on Properties :
- Solubility : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the methoxy analog .
- Reactivity : The hydroxyl group can undergo oxidation or act as a nucleophilic site, whereas the methoxy group is more resistant to oxidation and participates in resonance stabilization.
- Applications : Likely used in synthesis requiring pH-sensitive intermediates, such as chelating agents or metal-complexing ligands.
(E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde
- Structural Difference : Contains a formyl (-CHO) group at position 1 and a hydroxymethylene (-CHOH) group at position 3.
- Impact on Properties: Electrophilicity: The formyl group increases susceptibility to nucleophilic attack (e.g., in aldol condensations), contrasting with the ketone-dominated reactivity of the target compound. Conjugation: Extended conjugation from the formyl group may shift UV-Vis absorption maxima compared to simpler cyclohexenones .
- Applications: Potential use in asymmetric synthesis or as a precursor for heterocyclic compounds.
2-Cyclohexen-1-one, 2-chloro-3-(chloromethoxy)-
- Structural Difference : The methoxy group is replaced by a chloromethoxy (-OCH₂Cl) substituent.
- Electron Effects: The electron-withdrawing nature of -OCH₂Cl further polarizes the enone system, enhancing electrophilicity at the ketone .
- Applications : Suitable for high-stability intermediates in harsh reaction conditions (e.g., strong acids/bases).
2-Hydroxy-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
- Structural Difference : Features hydroxy, methyl, and isopropyl substituents instead of chloro and methoxy.
- Impact on Properties :
- Applications: Likely used in natural product synthesis (e.g., terpenoid analogs).
Tabulated Comparison of Key Properties
| Compound Name | Substituents (Positions) | Molecular Formula | Key Reactivity Sites | Notable Applications |
|---|---|---|---|---|
| 2-Chloro-3-methoxycyclohex-2-en-1-one | Cl (2), OMe (3) | C₇H₉ClO₂ | Ketone (1), α,β-unsaturated | Pharmaceutical intermediates |
| 2-Chloro-3-hydroxycyclohex-2-en-1-one | Cl (2), OH (3) | C₆H₇ClO₂ | Ketone (1), hydroxyl (3) | Chelating agents |
| (E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde | Cl (2), CHOH (3), CHO (1) | C₈H₇ClO₂ | Aldehyde (1), hydroxymethylene (3) | Asymmetric synthesis |
| 2-Chloro-3-(chloromethoxy)cyclohex-2-en-1-one | Cl (2), OCH₂Cl (3) | C₇H₈Cl₂O₂ | Ketone (1), α,β-unsaturated | High-stability intermediates |
| 2-Hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one | OH (2), Me (3), iPr (6) | C₁₁H₁₈O₂ | Ketone (1), hydroxyl (2) | Terpenoid analogs |
Research Findings and Trends
- Reactivity Trends: Chloro-substituted cyclohexenones exhibit enhanced electrophilicity at the ketone, enabling regioselective nucleophilic additions. Methoxy groups stabilize transition states in cycloadditions via resonance .
- Crystallography : Hydrogen-bonding patterns in hydroxy-substituted analogs (e.g., 2-hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one) influence crystal lattice stability, as demonstrated in SHELX-refined structures .
Biological Activity
2-Chloro-3-methoxycyclohex-2-en-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 162.60 g/mol. The compound features a chlorine atom and a methoxy group attached to a cyclohexene ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to act as an electrophile. It can interact with nucleophilic sites on enzymes and other biomolecules, leading to the modulation of various biochemical pathways. This interaction may result in:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
- Cell Signaling Modulation : It may influence signaling cascades by interacting with receptors or other regulatory proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. The compound's effectiveness is often evaluated using assays such as MTT for cell viability and TUNEL for apoptosis detection.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) | Apoptotic Activity |
|---|---|---|---|
| MDA-MB-231 | 50 | 30 ± 5 | High |
| HCT116 | 50 | 40 ± 4 | Moderate |
Case Studies
- Cytotoxicity Study : A study evaluated the effects of various concentrations of this compound on MDA-MB-231 cells over a 72-hour period. Results indicated a significant reduction in cell viability at higher concentrations, suggesting strong anticancer properties .
- Mechanistic Insights : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The study utilized flow cytometry to assess the extent of apoptosis induced by treatment with the compound .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
